N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N~3~-(4-BROMO-2-FLUOROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and fluorine atoms in the phenyl ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-BROMO-2-FLUOROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-2-fluoroaniline with a suitable quinazoline precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The intermediate product is then subjected to further cyclization and functionalization steps to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-BROMO-2-FLUOROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N~3~-(4-BROMO-2-FLUOROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(4-BROMO-2-FLUOROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of the target compound.
Quinazoline derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
N~3~-(4-BROMO-2-FLUOROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a therapeutic agent compared to other quinazoline derivatives.
Properties
Molecular Formula |
C20H17BrFN3O2 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H17BrFN3O2/c21-13-6-8-16(15(22)11-13)24-19(26)12-5-7-14-17(10-12)23-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,24,26) |
InChI Key |
NEQJCINVBHFPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)Br)F)C(=O)N2CC1 |
Origin of Product |
United States |
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